molecular formula C17H18N2O2S2 B4147976 ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

Cat. No.: B4147976
M. Wt: 346.5 g/mol
InChI Key: OBNQAGAKVGGLCA-UHFFFAOYSA-N
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Description

Ethyl 5-allyl-5-cyano-2-methyl-4-(2-thienyl)-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyridine Ring: Starting with a suitable precursor, such as a substituted pyridine, the pyridine ring can be constructed through cyclization reactions.

    Introduction of Functional Groups: The allyl, cyano, and thienyl groups can be introduced through substitution reactions using appropriate reagents.

    Thioxo Group Addition: The thioxo group can be added through a thiolation reaction, often using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-allyl-5-cyano-2-methyl-4-(2-thienyl)-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halides, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could lead to a more saturated compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved would be determined by the nature of these interactions and the cellular context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-allyl-5-cyano-2-methyl-4-(2-furyl)-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Similar structure but with a furan ring instead of a thienyl ring.

    Ethyl 5-allyl-5-cyano-2-methyl-4-(2-phenyl)-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate: Similar structure but with a phenyl ring instead of a thienyl ring.

Uniqueness

The uniqueness of ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and the presence of the thienyl ring, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 5-cyano-2-methyl-5-prop-2-enyl-6-sulfanylidene-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-4-8-17(10-18)14(12-7-6-9-23-12)13(15(20)21-5-2)11(3)19-16(17)22/h4,6-7,9,14H,1,5,8H2,2-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBNQAGAKVGGLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)C(C1C2=CC=CS2)(CC=C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 2
ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 3
ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 4
ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 5
ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE
Reactant of Route 6
ETHYL 5-CYANO-2-METHYL-5-(PROP-2-EN-1-YL)-6-SULFANYLIDENE-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE

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